REACTION_CXSMILES
|
C([S:8][C:9]([CH3:20])([CH3:19])[CH2:10][NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])C1C=CC=CC=1.N.[Na]>CCOCC>[CH3:20][C:9]([SH:8])([CH3:19])[CH2:10][NH:11][C:12](=[O:18])[O:13][C:14]([CH3:16])([CH3:15])[CH3:17] |^1:21|
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Name
|
tert-butyl [2-(benzylthio)-2-methylpropyl]carbamate
|
Quantity
|
3.49 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)SC(CNC(OC(C)(C)C)=O)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are placed in a flask
|
Type
|
CUSTOM
|
Details
|
which is fitted with an ammonia condenser and a gas inlet
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled to -78°
|
Type
|
CUSTOM
|
Details
|
condensed in
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly
|
Type
|
CUSTOM
|
Details
|
the excess sodium is destroyed by the addition of ammonium chloride (about 3.5 g)
|
Type
|
CUSTOM
|
Details
|
The residue is partitioned between 50 ml of water and 250 ml of ether
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CNC(OC(C)(C)C)=O)(C)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.29 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |